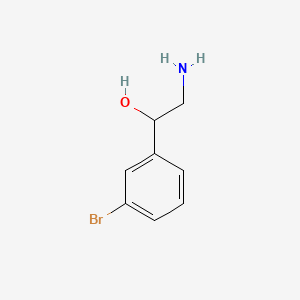

2-Amino-1-(3-bromophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(3-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDZOLCWDXTLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621623 | |

| Record name | 2-Amino-1-(3-bromophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41147-81-3 | |

| Record name | 2-Amino-1-(3-bromophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of 1,2 Amino Alcohols in Contemporary Organic Synthesis

1,2-amino alcohols, also known as β-amino alcohols, are organic compounds containing an amino group and a hydroxyl group attached to adjacent carbon atoms. This structural motif is a crucial pharmacophore found in numerous natural products and pharmacologically active synthetic compounds. researchgate.netnih.gov Their importance is underscored by their presence in a wide range of pharmaceuticals, including β-blockers, and their use in the synthesis of synthetic amino acids. researchgate.net

The synthesis of enantiomerically pure 1,2-amino alcohols remains a significant challenge in organic synthesis. acs.org Consequently, the development of efficient and stereoselective methods for their preparation is an active area of research. researchgate.netnih.govacs.org Modern synthetic strategies, such as asymmetric transfer hydrogenation and reductive coupling, have shown promise in accessing these valuable chiral building blocks. nih.govacs.org The versatility of 1,2-amino alcohols also extends to their application as chiral auxiliaries and catalysts in asymmetric synthesis. nih.gov

The Role of Halogenated Phenylaminoethanols As Chemical Intermediates and Scaffolds

Halogenated phenylaminoethanols are a subclass of 1,2-amino alcohols that feature a halogen atom on the phenyl ring. The presence of a halogen, such as bromine, significantly influences the molecule's physicochemical properties, including its lipophilicity and electronic character. This can, in turn, affect its reactivity and interactions with biological targets.

These compounds serve as valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The halogen atom provides a reactive handle for further functionalization through various chemical reactions, such as substitution reactions. For instance, the bromine atom in 2-Amino-1-(3-bromophenyl)ethanol can be replaced with other functional groups, allowing for the creation of a diverse library of compounds for drug discovery and other applications.

Current Research Frontiers and Prospective Developments for 2 Amino 1 3 Bromophenyl Ethanol

Enantioselective and Diastereoselective Synthesis of this compound

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of sophisticated stereoselective synthetic methods. These strategies aim to produce a single enantiomer of this compound.

Asymmetric catalytic hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones to chiral alcohols. wikipedia.org This method involves the use of a transition metal catalyst, typically based on rhodium, ruthenium, or iridium, complexed with a chiral ligand. For the synthesis of enantiomerically enriched this compound, the precursor α-amino ketone, often with a protecting group on the amine, is hydrogenated.

The choice of the chiral ligand is critical for achieving high enantioselectivity. Chiral phosphine (B1218219) ligands, such as those of the BINAP family, are often employed. The reaction is carried out under a hydrogen atmosphere, and the catalyst facilitates the stereoselective transfer of hydrogen to one face of the ketone, yielding the desired chiral amino alcohol with high enantiomeric excess (ee).

Table 2: Asymmetric Hydrogenation for Chiral Amino Acid Derivatives (Illustrative)

| Precursor Type | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

| α-Ketoester Imine | Rh-Chiral Phosphine | Chiral Amino Acid Derivative | >99% | google.com |

Organocatalysis offers a metal-free alternative for asymmetric synthesis. beilstein-journals.org The synthesis of chiral this compound can be approached via a two-step sequence involving an asymmetric Mannich reaction followed by a diastereoselective reduction. Simple primary β-amino alcohols derived from natural amino acids can act as efficient organocatalysts. nih.gov

In the first step, an asymmetric Mannich reaction between 3-bromobenzaldehyde, a suitable amine component, and a ketone or aldehyde equivalent is catalyzed by a chiral organocatalyst, such as a proline derivative. This establishes the initial stereocenter. The resulting β-amino ketone is then subjected to a diastereoselective reduction. The existing stereocenter in the β-amino ketone directs the approach of the reducing agent, allowing for the controlled formation of the second stereocenter at the newly formed alcohol group. This strategy can produce specific diastereomers of the target amino alcohol. beilstein-journals.orgnih.gov

Biocatalysis leverages the high selectivity of enzymes to perform chiral transformations. mdpi.com For the synthesis of enantiopure this compound, the asymmetric reduction of the prochiral ketone, 2-amino-1-(3-bromophenyl)ethanone, is a key strategy. This can be accomplished using isolated ketoreductase (KRED) enzymes or whole-cell systems.

Microorganisms are screened to find strains that can reduce the ketone with high enantioselectivity. For instance, strains of Hansenula polymorpha and Rhodococcus globerulus have been identified for their ability to reduce similar chloro-substituted acetophenones to the corresponding (S)-alcohols with high enantiomeric excess. mdpi.com These biocatalytic systems often utilize co-factors like NADPH or NADH, which can be regenerated in situ by the microorganism's metabolic processes, making this a green and efficient approach. mdpi.com

Table 3: Microorganism-Mediated Asymmetric Reduction of a Halogenated Acetophenone mdpi.com

| Substrate | Microorganism/Enzyme | Product Configuration | Enantiomeric Excess (ee) | Yield |

| 2-chloro-1-(3-chlorophenyl)ethanone | Hansenula polymorpha SC13824 | (S)-alcohol | 73.8% | - |

| 2-chloro-1-(3-chlorophenyl)ethanone | Rhodococcus globerulus SC16305 | (S)-alcohol | 71.8% | - |

| 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone | Recombinant E. coli with KRED from H. polymorpha | (S)-alcohol | 100% | 89% |

A Comprehensive Analysis of Synthetic Routes for this compound

The chiral β-amino alcohol, this compound, is a significant building block in organic synthesis. Its structure, featuring a bromine atom on the phenyl ring and an amino-ethanol side chain, imparts unique properties that are valuable in the development of more complex molecules. This article delves into various synthetic methodologies for this compound and its advanced precursors, focusing on stereocontrolled reactions and strategic pathways from key intermediates.

Role of 2 Amino 1 3 Bromophenyl Ethanol As a Chiral Building Block in Advanced Organic Synthesis

Enantiopure Precursor for Chiral Ligands and Catalysts in Asymmetric Transformations

The utility of enantiomerically pure compounds in modern chemistry, particularly in catalysis, is paramount for achieving high levels of stereocontrol. Enantiopure 2-Amino-1-(3-bromophenyl)ethanol serves as an excellent starting material for the synthesis of sophisticated chiral ligands and catalysts. taylorfrancis.commdpi.com The inherent chirality of β-amino alcohols is frequently harnessed to create ligands that can coordinate with metal centers, thereby forming catalysts capable of inducing asymmetry in chemical reactions. mdpi.comresearchgate.net

A prominent application of chiral amino alcohols is in the preparation of oxazaborolidine catalysts. mdpi.comresearchgate.net These catalysts are highly effective for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. mdpi.com The specific structure of the amino alcohol precursor, with its well-defined steric and electronic properties, directly influences the efficacy and enantioselectivity of the resulting catalyst. researchgate.net For instance, derivatives of 2-amino-apopinan-3-ol, a bicyclic amino alcohol, have been successfully used to generate oxazaborolidine catalysts that yield secondary alcohols with enantiomeric excesses up to 97%. mdpi.comresearchgate.net

Furthermore, chiral β-amino alcohols are foundational in synthesizing phosphine-oxazoline (PHOX) ligands. mdpi.comresearchgate.net These P,N-donor ligands are pivotal in various transition-metal-catalyzed asymmetric reactions, including transfer hydrogenation. researchgate.net The synthesis typically involves a multi-step sequence starting from the amino alcohol. mdpi.com The resulting metal-PHOX complexes have demonstrated high efficiency in the asymmetric transfer hydrogenation of ketones, affording chiral alcohols with high enantioselectivity. mdpi.comresearchgate.net The presence of the 3-bromophenyl group in this compound can further modulate the ligand's electronic properties, potentially enhancing catalytic activity and selectivity through effects like halogen bonding.

Key Intermediate in the Stereoselective Construction of Complex Organic Molecules

The stereoselective synthesis of complex organic molecules, especially those with pharmaceutical applications, often relies on a strategy of assembling smaller, enantiopure fragments. beilstein-journals.orgnih.gov this compound is a valuable intermediate in this context, providing a reliable scaffold containing the crucial 1,2-amino alcohol motif. nih.gov This structural unit is a core component of numerous natural products and medicinal compounds, including sphingolipid analogues and various pharmaceuticals. beilstein-journals.orgnih.govresearchgate.net

The synthesis of complex molecules like pinane-based 2-amino-1,3-diols showcases the strategic importance of amino alcohol intermediates. beilstein-journals.orgnih.govbeilstein-journals.org In these syntheses, the key step often involves the stereoselective construction of the 2-amino-1,3-diol system. beilstein-journals.orgnih.govbeilstein-journals.org One major strategy is the insertion of amino and hydroxyl groups into a precursor molecule with the correct stereochemistry. beilstein-journals.orgnih.gov Chiral amino alcohols like this compound serve as ideal starting points or key intermediates in such multi-step sequences.

The bromine atom on the phenyl ring offers a synthetic handle for further functionalization through cross-coupling reactions, allowing for the attachment of more complex substituents. This versatility makes it a key building block for creating libraries of compounds for drug discovery. For example, it is used as an intermediate in the synthesis of analogs for analgesics and other compounds targeting neurological conditions. Its application extends to the preparation of proteolysis-targeting chimeras (PROTACs) and oxazole (B20620) derivatives.

The general synthetic utility is highlighted in various approaches to 1,3-amino alcohols, which are key structures in potent drugs like HIV-protease inhibitors and antidepressants. researchgate.netsioc-journal.cn Synthetic methods often involve the stereoselective reduction of β-hydroxy-N-sulfinyl imines or the ring-opening of azocyclic compounds, processes where a pre-existing chiral amino alcohol fragment can dictate the stereochemical outcome of subsequent steps. sioc-journal.cnnih.gov

Contribution to Multicomponent Reaction Development and Control of Chemo-, Regio-, and Stereoselectivity

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are powerful tools for rapidly building molecular complexity. rug.nl The design and success of MCRs often depend on the careful selection of building blocks that can control the chemo-, regio-, and stereoselectivity of the transformation. The structural features of this compound make it a potentially valuable component in the development of novel MCRs.

The presence of both a nucleophilic amine and a hydroxyl group allows this compound to participate in various condensation and cycloaddition cascades. In a related three-component approach to α-hydroxy-β-amino esters, a Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines proceeds with high diastereoselectivity. diva-portal.org The amine functionality of this compound could be used to form an in-situ imine, which then participates in a subsequent cycloaddition, with the chiral hydroxyl group influencing the facial selectivity of the attack. This ability to direct the stereochemical course is a critical contribution of chiral building blocks in MCRs. diva-portal.org

Structure Activity Relationship Sar Investigations and Molecular Design Principles for 2 Amino 1 3 Bromophenyl Ethanol Analogs

Impact of Aromatic Ring Substituent Variations on Molecular Properties and Derivative Reactivity

The nature and position of substituents on the aromatic ring of 2-Amino-1-(3-bromophenyl)ethanol analogs profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its reactivity and biological interactions. The parent compound features a bromine atom at the meta (3-) position. Bromine, like other halogens, exerts a dual electronic influence: it is electron-withdrawing through its inductive effect but electron-donating via resonance. For halogens, the strong inductive effect typically dominates, leading to a net deactivation of the aromatic ring compared to unsubstituted benzene.

Replacing the bromine atom with various other functional groups can systematically alter the molecule's properties. Electron-donating groups (EDGs), such as hydroxyl (-OH), methoxy (-OCH₃), and alkyl groups, increase the electron density of the aromatic ring. This enhancement can make the molecule more susceptible to certain metabolic reactions or alter its binding affinity to biological targets. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN), decrease the ring's electron density, which can affect its pKa and hydrogen bonding capabilities.

Studies on related β-amino alcohol scaffolds have shown that increasing lipophilicity through the addition of certain substituents can influence activity. For instance, in one series of β-amino alcohol derivatives, an electron-withdrawing group at the para-position of a phenoxy ring was found to be more favorable for activity than an electron-donating group, suggesting that both electronic effects and lipophilicity play a combined role. nih.gov

| Substituent (X) at Position 3 | Electronic Effect | Predicted Impact on Aromatic Ring Reactivity | Potential Influence on Molecular Properties |

| -Br (Parent) | Inductively withdrawing, weakly resonance donating (net deactivating) | Baseline | Moderate lipophilicity |

| -OCH₃ | Inductively withdrawing, strongly resonance donating (net activating) | Increased reactivity | May increase hydrogen bond acceptor capacity |

| -NO₂ | Strongly inductively and resonance withdrawing (net deactivating) | Decreased reactivity | Increases polarity, potential for H-bonding |

| -CH₃ | Inductively donating (net activating) | Increased reactivity | Increases lipophilicity |

| -CF₃ | Strongly inductively withdrawing (net deactivating) | Decreased reactivity | Significantly increases lipophilicity |

| -OH | Inductively withdrawing, strongly resonance donating (net activating) | Increased reactivity | Acts as hydrogen bond donor and acceptor |

Influence of Stereochemistry on Intermolecular Interactions and Reaction Outcomes

The this compound molecule contains a chiral center at the carbon atom bonded to the hydroxyl group (C1). This gives rise to two non-superimposable mirror-image isomers, or enantiomers: (R)-2-Amino-1-(3-bromophenyl)ethanol and (S)-2-Amino-1-(3-bromophenyl)ethanol. Stereochemistry is a critical determinant of biological activity because biological targets like enzymes and receptors are themselves chiral. Consequently, different enantiomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. biomedgrid.com

The spatial arrangement of the amino and hydroxyl groups is crucial for forming specific intermolecular interactions—such as hydrogen bonds, ionic bonds, and van der Waals forces—with a target binding site. One enantiomer may fit perfectly into a receptor's binding pocket, leading to a desired biological response, while the other may bind weakly, not at all, or even to a different target, potentially causing side effects. biomedgrid.com

Research on chiral compounds consistently demonstrates that biological activity is often confined to one enantiomer. nih.gov For example, studies on the related compound phenylethanolamine have shown that the (R)- and (S)-enantiomers exhibit different efficacies as TAAR1 agonists. wikipedia.org In the context of this compound analogs, the specific three-dimensional orientation of the functional groups would dictate the strength and geometry of interactions with a biological macromolecule. A stereoselective uptake mechanism, where a biological transporter preferentially binds to one isomer, can also be responsible for enhanced biological activity of a specific stereoisomer. nih.govresearchgate.net

| Feature | (R)-Enantiomer | (S)-Enantiomer | Implication for Biological Interaction |

| Spatial Orientation | Specific 3D arrangement of -OH, -NH₂, and bromophenyl groups. | Mirror-image 3D arrangement of functional groups. | Only one enantiomer may achieve optimal orientation for multipoint binding with a chiral receptor or enzyme active site. |

| Intermolecular Bonding | May form strong, stable hydrogen bonds and ionic interactions with the target. | May be unable to align functional groups correctly, leading to weaker or repulsive interactions. | The difference in binding affinity often translates directly to a difference in biological potency and efficacy. |

| Potential Outcome | Elicits the desired therapeutic effect (e.g., agonist or antagonist activity). | May be inactive, less active, or produce an undesired off-target effect. | Highlights the importance of synthesizing and testing enantiomerically pure compounds to maximize therapeutic benefit and minimize risks. |

Rational Design Strategies for Targeted Derivatives based on Systematic Structural Modifications

Rational drug design utilizes the understanding of a biological target and SAR principles to create new molecules with improved properties. nih.gov For the this compound scaffold, several rational design strategies can be employed to develop targeted derivatives. These strategies involve systematic modifications to the core structure to optimize interactions with a specific biological target. researchgate.net

One common strategy is substituent modification on the aromatic ring. Based on the SAR data from section 5.1, chemists can introduce substituents that are predicted to enhance binding affinity or selectivity. For example, if a hydrogen bond donor is required in a specific region of the target's binding pocket, replacing the bromine with a hydroxyl or amide group could be a rational modification.

Another approach is bioisosteric replacement , where a functional group is replaced with another group that has similar physical or chemical properties, with the goal of improving the molecule's pharmacokinetic profile without losing its desired activity. For instance, the bromine atom could be replaced with a chlorine atom, a trifluoromethyl group (-CF₃), or a cyano group (-CN) to fine-tune lipophilicity and electronic character.

Scaffold hopping and rigidification are more advanced strategies. This could involve incorporating the flexible ethanolamine side chain into a cyclic structure, such as a morpholine or lactam ring. nih.gov This "rigidification" reduces the number of possible conformations the molecule can adopt, which can lead to a more favorable binding entropy and increased potency if the constrained conformation matches the bioactive conformation.

| Design Strategy | Structural Modification Example | Intended Outcome |

| Substituent Modification | Replace 3-bromo with 3-cyano or 3-methoxy. | Probe electronic requirements of the binding site; alter polarity and solubility. |

| Bioisosteric Replacement | Replace 3-bromo with 3-trifluoromethyl (-CF₃). | Increase lipophilicity and metabolic stability while maintaining a similar steric profile. |

| Homologation | Extend the side chain to 3-amino-1-(3-bromophenyl)propanol. | Investigate the optimal distance between the aromatic ring and the amino/hydroxyl groups for target binding. |

| Side Chain Modification | Convert the primary amine (-NH₂) to a secondary amine (-NHCH₃) or a tertiary amine. | Modify basicity (pKa), hydrogen bonding capacity, and lipophilicity. |

| Scaffold Rigidification | Incorporate the amino and hydroxyl groups into an oxazolidinone or morpholinone ring. nih.gov | Reduce conformational flexibility to enhance binding affinity and selectivity. |

Advanced Characterization and Computational Studies of 2 Amino 1 3 Bromophenyl Ethanol and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural characterization of 2-Amino-1-(3-bromophenyl)ethanol. By employing methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction (XRD), researchers can obtain a complete picture of the compound's atomic arrangement, functional groups, and three-dimensional conformation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Through ¹H NMR, ¹³C NMR, and various 2D-NMR experiments like COSY and HSQC, a complete assignment of proton and carbon signals can be achieved. st-andrews.ac.ukmdpi.com

In the ¹H NMR spectrum of related compounds, the aromatic protons typically appear as multiplets in the region of δ 7.2-7.6 ppm. rsc.org The methine proton (CH-OH) often presents as a multiplet around δ 4.8-5.0 ppm, while the methylene (B1212753) protons of the amino group (CH₂-N) can be observed as multiplets. rsc.org The hydroxyl and amino protons often appear as broad singlets. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework. The carbons of the brominated aromatic ring resonate in the downfield region, typically between δ 120-145 ppm. The carbon bearing the hydroxyl group (CH-OH) and the carbon of the aminomethyl group (CH₂-N) show characteristic shifts that are sensitive to their chemical environment. st-andrews.ac.uk For instance, the conversion of an alcohol to a bromide can cause a significant upfield shift for the adjacent carbon due to the "heavy atom" effect. st-andrews.ac.uk

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons, confirming the structural assignments. st-andrews.ac.ukmdpi.com HMBC (Heteronuclear Multiple Bond Correlation) experiments further reveal long-range couplings, providing additional structural confirmation. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Phenyl-ethanol Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| (S)-1-(3'-bromophenyl)ethanol rsc.org | 1.51 (d, 3H), 2.07 (br s, 1H), 4.89 (q, 1H), 7.22-7.56 (m, 4H) | Not explicitly provided |

| Methyl 3-(benzyl(2-hydroxyethyl)amino)propionate st-andrews.ac.uk | 7.40–7.20 (m, 5H), 5.20 (br s, 1H), 5.16 (br s, 1H), 4.70 (s, 2H), 3.73 (br s, 2H), 3.56 (br s, 2H), 3.32 (br s, 1H), 2.01 (s, 3H) | 174.5, 140.1, 136.3, 128.7 (2C), 127.5, 126.7 (2C), 115.6, 60.9, 53.3, 47.6, 20.6 |

| (S)-1-phenylethanol rsc.org | 1.54 (d, 3H), 2.06 (br s, 1H), 4.93 (q, 1H), 7.28-7.40 (m, 5H) | Not explicitly provided |

Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key functional groups and their expected IR absorption ranges include:

O-H Stretch (Alcohol): A broad and strong band is typically observed in the region of 3300-3650 cm⁻¹, indicative of the hydroxyl group. libretexts.orglibretexts.org The broadness is due to hydrogen bonding. libretexts.org

N-H Stretch (Amine): Primary amines (R-NH₂) show two bands around 3400-3500 cm⁻¹, while secondary amines (R₂N-H) show a single, weaker band in the same region. libretexts.orguniroma1.it

C-H Stretch (Aromatic): Weak to medium absorptions appear in the 3010-3100 cm⁻¹ range. uniroma1.it

C-H Stretch (Aliphatic): Strong absorptions are found between 2850-3000 cm⁻¹. uniroma1.it

C=C Stretch (Aromatic): These appear as medium to weak bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-O Stretch (Alcohol): A medium to strong band is present in the 1035-1125 cm⁻¹ range for secondary alcohols. uniroma1.it

C-Br Stretch: A strong absorption is expected in the 500-680 cm⁻¹ range. uniroma1.it

The presence and specific positions of these bands in the IR spectrum provide conclusive evidence for the functional groups within the molecule.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3300-3650 | Strong, Broad |

| N-H Stretch (Primary Amine) | ~3400 & ~3500 | Weak to Medium (two bands) |

| C-H Stretch (Aromatic) | 3010-3100 | Weak to Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Weak |

| C-O Stretch (Secondary Alcohol) | 1085-1125 | Medium to Strong |

| C-Br Stretch | 500-680 | Strong |

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. echemi.comnih.gov The molecular weight of this compound is 216.08 g/mol , and its molecular formula is C₈H₁₀BrNO. echemi.comcapotchem.cn

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for amino alcohols include:

Alpha-cleavage: This is a characteristic fragmentation for both alcohols and amines. libretexts.orglibretexts.org For this compound, cleavage of the C-C bond adjacent to the nitrogen or oxygen can occur.

Dehydration: Loss of a water molecule (18 amu) from the molecular ion is a common fragmentation for alcohols. libretexts.org

Loss of Ammonia (B1221849): Elimination of ammonia (17 amu) can occur from the molecular ion. nih.gov

The presence of a bromine atom is indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Electrospray ionization (ESI-MS) is a soft ionization technique often used for polar molecules like amino alcohols, which typically produces a prominent protonated molecular ion [M+H]⁺.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.08 g/mol |

| Exact Mass | 214.994568 Da |

| Common Fragmentations | Alpha-cleavage, Dehydration, Loss of Ammonia |

X-ray Diffraction (XRD) for Solid-State Structural Determination and Conformation

Studies on related structures have shown that the conformation can be influenced by intermolecular interactions, such as hydrogen bonding. nih.gov For instance, in the crystal lattice, molecules can form dimers or layers through N-H···N, N-H···O, or O-H···O hydrogen bonds. nih.gov The presence of a disordered bromine atom has also been observed in some crystal structures. nih.gov The Debye-Scherrer equation can be used with powder XRD data to estimate the mean particle diameter of crystalline nanoparticles. researchgate.net

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

Chromatographic methods are essential for verifying the purity of this compound and for determining the enantiomeric composition of chiral samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of this compound, with specifications often requiring a purity of 98% or higher. capotchem.cn

Furthermore, chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of chiral amino alcohols. This is crucial as the biological activity of enantiomers can differ significantly. The separation of enantiomers can be achieved through two main approaches:

Direct Separation: This involves the use of a chiral stationary phase (CSP). sigmaaldrich.comsci-hub.se For example, polysaccharide-based or macrocyclic glycopeptide-based columns, such as those employing teicoplanin, are effective for separating the enantiomers of underivatized amino acids and their derivatives. sigmaaldrich.com

Indirect Separation: This method involves derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. sci-hub.seresearchgate.net

For the analysis of related phenyl ethanol (B145695) derivatives, reversed-phase HPLC with a mobile phase consisting of a hexane (B92381) and isopropanol (B130326) mixture is commonly employed. rsc.org The retention times for the (S)- and (R)-enantiomers will differ under these conditions, allowing for their quantification and the calculation of the enantiomeric excess. For instance, the enantiomeric excess of (S)-1-(3'-bromophenyl)ethanol has been determined using an OB-H column with a mobile phase of hexane:isopropanol (90:10) and detection at 210 nm, with the (S)-enantiomer having a retention time of 10.0 minutes. rsc.org

Table 4: HPLC Conditions for Enantiomeric Excess Determination of a Related Compound

| Parameter | Condition |

|---|---|

| Compound | (S)-1-(3'-bromophenyl)ethanol |

| HPLC Column | OB-H |

| Mobile Phase | Hexane:Isopropanol (90:10) |

| Flow Rate | 0.6 mL/min |

| Detection Wavelength (λ) | 210 nm |

| Retention Time (S)-enantiomer | 10.0 min |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a polar molecule like this compound, which contains both a hydroxyl (-OH) and a primary amine (-NH2) group, direct analysis by GC can be challenging due to its low volatility and potential for interactions with the GC column, leading to poor peak shape and thermal degradation. sigmaaldrich.com To overcome these issues, derivatization is a mandatory prerequisite for successful GC-MS analysis. sigmaaldrich.comsigmaaldrich.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. sigmaaldrich.com Common strategies for amino alcohols include silylation and acylation. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), react with the active hydrogens on the hydroxyl and amino groups to replace them with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comnih.gov The resulting derivatives are significantly more volatile and produce sharper chromatographic peaks. sigmaaldrich.com The choice of reagent and reaction conditions, such as temperature and time, must be optimized to ensure the reaction goes to completion. sigmaaldrich.com

Once the derivatized compound is separated on the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are detected, producing a mass spectrum that serves as a chemical fingerprint. The mass spectrum of derivatized this compound would exhibit several characteristic features:

Isotopic Pattern of Bromine: A key diagnostic feature is the presence of two peaks of nearly equal abundance for every bromine-containing fragment: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (M and M+2).

Molecular Ion: The molecular ion peak (M⁺) for the derivatized compound would be observed, though its intensity may vary. For amines, the underivatized molecular ion peak is typically an odd number. libretexts.org

Alpha-Cleavage: Fragmentation is dominated by alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen). libretexts.orgwhitman.edu For the silylated derivative of this compound, this would result in characteristic fragments from the cleavage between the carbon bearing the hydroxyl group and the carbon bearing the amino group.

Characteristic Fragments: The fragmentation pattern of TBDMS derivatives often includes fragments corresponding to the loss of a methyl group (M-15), a tert-butyl group (M-57), or other characteristic parts of the derivatizing agent. sigmaaldrich.com

Definitive identification relies on comparing the obtained mass spectrum and GC retention time with those of an authenticated reference standard analyzed under identical conditions. whitman.edu

Table 1: Predicted Key GC-MS Fragments for Derivatized this compound

| Fragment Description | Predicted m/z (for ⁷⁹Br isotope) | Notes |

| Di-TMS Derivative | ||

| Molecular Ion [M]⁺ | 359 | C₁₄H₂₆⁷⁹BrNOSi₂ |

| Loss of Methyl (-CH₃) | 344 | [M-15]⁺, a common fragmentation for TMS derivatives. |

| Alpha-cleavage fragment 1 | 282 | [CH(OTMS)-(3-bromophenyl)]⁺ |

| Alpha-cleavage fragment 2 | 174 | [CH₂(NH-TMS)]⁺ |

| Di-TBDMS Derivative | ||

| Molecular Ion [M]⁺ | 443 | C₂₀H₃₈⁷⁹BrNOSi₂ |

| Loss of tert-Butyl (-C₄H₉) | 386 | [M-57]⁺, a highly characteristic fragment for TBDMS derivatives. sigmaaldrich.com |

| Alpha-cleavage fragment 1 | 324 | [CH(O-TBDMS)-(3-bromophenyl)]⁺ |

| Alpha-cleavage fragment 2 | 216 | [CH₂(NH-TBDMS)]⁺ |

Note: The table presents theoretical values. Actual observed fragments and their relative abundances can vary based on instrumentation and analytical conditions. TMS refers to trimethylsilyl, and TBDMS refers to tert-butyldimethylsilyl.

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry provides powerful theoretical tools to investigate the properties of molecules like this compound at an atomic level. These in silico methods complement experimental data by offering insights into electronic structure, molecular geometry, and intermolecular interactions that can be difficult to probe directly.

Density Functional Theory (DFT) for Electronic Structure, Reactivity Prediction, and Spectroscopic Property Correlation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. For this compound, DFT calculations can elucidate a range of fundamental properties.

Electronic Structure and Reactivity: DFT is employed to determine the molecule's ground-state electronic structure, including the spatial distribution of its molecular orbitals. nih.gov Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.gov The presence of the electronegative bromine atom and the lone pairs on the nitrogen and oxygen atoms significantly influences the electron density distribution and the energies of these frontier orbitals.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict the chemical behavior of the molecule:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron configuration.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Spectroscopic Property Correlation: DFT is also highly effective in predicting spectroscopic properties. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) spectrum of this compound. nih.gov This theoretical spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and bond movements within the molecule. Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions responsible for the observed absorption bands. nih.gov

Table 2: Representative Molecular Properties of this compound Calculable by DFT

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| Mulliken/NBO Charges | Distribution of electron charge among the atoms. | Helps identify electrophilic and nucleophilic sites within the molecule. |

| Vibrational Frequencies | Frequencies of normal modes of vibration. | Allows for the simulation of IR spectra for comparison with experimental data. nih.gov |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule's electronic properties, molecular modeling and, specifically, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nsf.govnih.gov These methods are indispensable for understanding the flexibility and interaction patterns of this compound.

Intermolecular Interactions: MD simulations are also exceptionally well-suited for studying how this compound interacts with its environment, such as solvent molecules or the active site of a biological target. The amino and hydroxyl groups are potent hydrogen bond donors and acceptors, and simulations can quantify the strength, geometry, and lifetime of these hydrogen bonds. The bromophenyl group engages in hydrophobic interactions and, notably, can participate in halogen bonding—an attractive, non-covalent interaction between the electrophilic region on the bromine atom and a nucleophilic site on another molecule. By placing the molecule in a simulation box with other molecules (e.g., water), MD can provide a detailed, atomistic picture of solvation shells and the specific interactions that govern its behavior in solution.

Table 3: Key Intermolecular Interactions of this compound

| Interaction Type | Functional Group(s) Involved | Description |

| Hydrogen Bonding | Amino (-NH₂) and Hydroxyl (-OH) groups | Strong, directional interactions where a hydrogen atom is shared between electronegative atoms (N, O). The -OH and -NH₂ can act as both donors and acceptors. |

| Halogen Bonding | Bromo (-Br) group on the phenyl ring | A non-covalent interaction where the bromine atom acts as an electrophilic "halogen donor" to a Lewis base (e.g., an oxygen or nitrogen atom). |

| π-π Stacking | Phenyl ring | An interaction between the aromatic rings of two molecules, contributing to self-association or binding to aromatic residues in proteins. |

| Hydrophobic Interactions | Phenyl ring | The tendency of the nonpolar phenyl ring to be excluded from aqueous environments, driving it to associate with other nonpolar groups. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-1-(3-bromophenyl)ethanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 3-bromophenylglyoxal using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Alternatively, azide reduction (e.g., Staudinger reaction) of 2-azido-1-(3-bromophenyl)ethanol with triphenylphosphine is effective, as demonstrated for structurally analogous compounds . Optimization of solvent polarity (e.g., ethanol vs. THF) and temperature (0–25°C) significantly impacts yield. For example, NaBH₄ in ethanol at 0°C achieves ~75% yield, while LiAlH₄ in THF at 25°C may yield ~85% but requires rigorous anhydrous conditions.

Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic methods?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SHELX suite ) resolves stereochemistry and bond lengths. Refinement with SHELXL and visualization via ORTEP-3 ensure accuracy.

- NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic signals: δ 7.4–7.2 (m, aromatic H), 4.8 (br s, -NH₂), 4.2–3.9 (m, -CHOH), and 2.8 (br s, -CH₂NH₂).

- Mass spectrometry : ESI-MS (m/z): Calculated for C₈H₁₀BrNO [M+H]⁺: 230.0; observed: 230.1.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine particles. Store in airtight containers at 2–8°C, away from oxidizing agents. Refer to safety data sheets (SDS) for spill management and disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Methodological Answer : Discrepancies may arise from polymorphism (crystal packing vs. solution-state conformers). Validate via:

- Variable-temperature NMR : Assess dynamic effects (e.g., -NH₂ proton exchange).

- DFT calculations : Compare experimental X-ray bond angles/distances with computational models (e.g., Gaussian 16).

- Powder XRD : Confirm bulk crystallinity matches single-crystal data .

Q. What strategies are effective for enantiomeric resolution of this compound?

- Methodological Answer :

- Chiral chromatography : Use Chiralpak® IA/IB columns with hexane:isopropanol (80:20) + 0.1% diethylamine.

- Kinetic resolution : Lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) selectively modifies one enantiomer .

- Flack x parameter : For crystallographic enantiomorph assignment, refine using SHELXL with the Flack parameter (x > 0.3 indicates correct chirality) .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking : Simulate interactions with enzymes (e.g., alcohol dehydrogenases) using AutoDock Vina.

- Solvent effects : Apply PCM (Polarizable Continuum Model) to simulate reaction pathways in ethanol/water mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.